molecular formula C14H22O B5301623 6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene

6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene

Cat. No. B5301623
M. Wt: 206.32 g/mol
InChI Key: KZCLQQNWIIUXOP-AATRIKPKSA-N
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Description

6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene, also known as Tropolone, is a bicyclic organic compound that has been widely used in scientific research for its unique chemical properties. Tropolone is a pale yellow solid that is soluble in organic solvents and has a melting point of 68-70°C. It has a distinctive odor and is highly reactive due to the presence of a ketone and an unsaturated bond in its structure.

Scientific Research Applications

6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene has been used in a wide range of scientific research applications due to its unique chemical properties. It has been used as a chelating agent for metal ions, a ligand for catalysis, a precursor for the synthesis of pharmaceuticals and agrochemicals, and a component in electrochemical sensors. 6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of tropolone is complex and varies depending on the specific application. As a chelating agent, tropolone forms a complex with metal ions by coordinating with their lone pair of electrons. This complexation can lead to a variety of effects, including increased solubility, enhanced stability, and altered reactivity. As a ligand for catalysis, tropolone can coordinate with a metal center and facilitate a variety of chemical reactions. As an anticancer agent, tropolone has been shown to inhibit the activity of certain enzymes that are required for cancer cell growth.
Biochemical and Physiological Effects
6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosinase and aldose reductase, which are involved in melanin production and diabetic complications, respectively. 6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, tropolone has been shown to have antibacterial and antifungal properties, which make it a potential candidate for use in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tropolone in lab experiments is its unique chemical properties, which make it a versatile and useful reagent. 6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene is also relatively inexpensive and easy to synthesize, which makes it accessible to researchers with limited resources. However, there are also some limitations to using tropolone in lab experiments. For example, tropolone is highly reactive and can be difficult to handle, which can lead to experimental errors. Additionally, tropolone has a relatively short shelf life and can degrade over time, which can affect the reproducibility of experiments.

Future Directions

There are many potential future directions for research on tropolone. One area of interest is the development of new synthetic methods for producing tropolone and its derivatives. Another area of interest is the investigation of tropolone's potential as an anticancer agent, as well as its potential for use in the development of new antibiotics. Additionally, further research is needed to fully understand the biochemical and physiological effects of tropolone, as well as its potential applications in other areas of scientific research.

Synthesis Methods

6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene can be synthesized using a variety of methods, including the oxidation of 2,4,6-trimethylphenol with potassium permanganate or hydrogen peroxide, or the cyclization of 2,4,6-trimethylphenol with acetic anhydride. However, the most commonly used method for synthesizing tropolone is the cyclization of 2,4,6-trimethylphenol with phosphorus oxychloride in the presence of a catalyst such as aluminum chloride. This method is preferred because it is simple, efficient, and yields a high purity product.

properties

IUPAC Name

6,8,9-trimethyl-4-[(E)-prop-1-enyl]-3-oxabicyclo[3.3.1]non-6-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-5-6-13-14-10(3)7-9(2)12(8-15-13)11(14)4/h5-7,9,11-14H,8H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCLQQNWIIUXOP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C2C(C(CO1)C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1C2C(C(CO1)C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8,9-trimethyl-4-[(1E)-prop-1-en-1-yl]-3-oxabicyclo[3.3.1]non-6-ene

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